
8-Methylisoquinolin-5-amine
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Overview
Description
8-Methylisoquinolin-5-amine is a heterocyclic aromatic compound characterized by an isoquinoline backbone with a methyl group at position 8 and an amine group at position 5. Isoquinoline derivatives are structurally distinct from quinolines, featuring a benzene ring fused to a pyridine ring at the 2- and 3-positions (compared to the 1- and 2-positions in quinoline). This structural difference significantly influences their chemical reactivity, solubility, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of trifunctional aromatic ketones and primary amines under specific conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and purity. Methods such as the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, are commonly used . Additionally, modern techniques may involve greener processes, such as catalyst-free reactions in water .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium cations using water radical cations under ambient conditions.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Tin powder in the presence of hydrochloric acid.
Substitution: Palladium or copper catalysts for coupling reactions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Amines from nitro derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
8-Methylisoquinolin-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylisoquinolin-5-amine involves its interaction with various molecular targets. For instance, its derivatives can inhibit the growth of parasites by interfering with their metabolic pathways . The compound’s ability to form quaternary ammonium cations through oxidation suggests its potential in modifying biological molecules .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₀H₁₀N₂
- Molecular Weight : 158.2 g/mol
- Appearance : Typically a crystalline solid or powder .
- Purity : Commercial samples often exceed 95% purity, with some suppliers offering ≥98% purity for pharmaceutical intermediates .
- Solubility: Limited aqueous solubility (e.g., ~5 mg/mL in PBS at pH 7.2 for its hydrochloride salt) .
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 8-methylisoquinolin-5-amine, enabling comparative analysis of their properties and applications.
Structural Analogues: Isoquinoline Derivatives
1-Methylisoquinolin-5-amine
- Molecular Formula : C₁₀H₁₀N₂
- Molecular Weight : 158.2 g/mol
- CAS No.: 20335-61-9
- Key Differences : The methyl group is at position 1 instead of 8, altering steric and electronic effects.
- Applications : Used in organic synthesis and pharmaceutical research .
Isoquinolin-5-amine Hydrochloride
- Molecular Formula : C₉H₉ClN₂
- Molecular Weight : 180.63 g/mol
- CAS No.: 152814-23-8
- Key Differences : Lacks the methyl group, reducing hydrophobicity.
- Solubility : Higher solubility in polar solvents due to the hydrochloride salt .
Functional Analogues: Quinoline Derivatives
8-Methylquinolin-5-amine
- Molecular Formula : C₁₀H₁₀N₂
- Molecular Weight : 158.2 g/mol
- CAS No.: 50358-40-2
- Key Differences: A quinoline derivative (fused pyridine at positions 1- and 2-), leading to distinct electronic properties.
- Physical Properties : Boiling point 327.5°C, density 1.169 g/cm³ .
5-Ethyl-6-Methoxyquinolin-8-amine
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.26 g/mol (calculated)
- CAS No.: 1520752-02-6
- Key Differences : Ethyl and methoxy substituents enhance steric bulk and electron-donating effects.
- Applications : Investigated as a building block in anticancer drug development .
Physicochemical Comparison Table
Pharmaceutical Intermediates
This compound and its analogues are critical intermediates in synthesizing bioactive molecules. For example:
- Anticancer Agents: Derivatives like 5-ethyl-6-methoxyquinolin-8-amine are explored for their cytotoxic properties .
- Antibacterial Compounds: Quinoline-5-sulfonamides, synthesized from similar scaffolds, show potent antibacterial activity .
Biological Activity
8-Methylisoquinolin-5-amine is a compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has a specific molecular structure characterized by a methyl group at the 8-position and an amine group at the 5-position of the isoquinoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific fields.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways, which may interfere with the growth of pathogens or cancer cells.
- Metal Chelation : It exhibits chelating properties that allow it to bind metal ions, potentially disrupting metal-dependent biological processes.
- Antimicrobial Activity : Its derivatives have shown broad-spectrum anti-infective properties, making them candidates for developing new antimicrobial agents .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its derivatives:
1. Antimicrobial Activity
A study evaluating various isoquinoline derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The compounds were found to disrupt cellular membranes, leading to cell death.
2. Anticancer Properties
Research involving the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines showed a marked decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent.
3. Neuroprotective Effects
In vitro studies have indicated that certain derivatives of this compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. These compounds also exhibited metal chelation properties that may help mitigate neurodegeneration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Methylisoquinolin-5-amine?
- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example:
- Halogenation : Use of methylating agents (e.g., methyl iodide) under reflux with a base (e.g., NaH) to introduce the methyl group at the 8-position.
- Amination : Nucleophilic substitution with ammonia or amines at the 5-position, often catalyzed by Pd or Cu in polar solvents like DMF or DMSO .
- Solvent selection (e.g., ethanol, dichloromethane) and temperature control (60–100°C) are critical for yield optimization and minimizing side reactions .
Q. How is the structure of this compound characterized?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the methyl group at position 8 shows distinct upfield shifts in ¹H NMR (~δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₁N₂ for this compound) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms regioselectivity in substituted isoquinolines .
Q. What are the typical reactivity patterns of this compound?
- Methodological Answer :
- Electrophilic Substitution : The amino group at position 5 activates the ring for nitration or sulfonation, while the methyl group at position 8 directs meta-substitution.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 1-position (if unsubstituted) using Pd catalysts for biaryl synthesis .
- Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .
Advanced Research Questions
Q. How to optimize the synthesis of this compound for scalability and purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve reaction consistency and safety for large-scale halogenation steps .
- Catalyst Screening : Test Pd/Cu co-catalysts to enhance amination efficiency. For example, CuI/1,10-phenanthroline systems increase yields by 20–30% in analogous quinoline syntheses .
- Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How to design experiments to evaluate the anticancer activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Cell Lines : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) with IC₅₀ determination via MTT assays .
- Mechanistic Studies : Assess apoptosis (caspase-3/7 activation) and cell cycle arrest (flow cytometry for G2/M phase) .
- Control Compounds : Compare with 5-Fluoro-8-methylisoquinolin-3-amine to evaluate substituent effects on activity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound purity (HPLC ≥98%) .
- Dose-Response Curves : Use at least six concentrations to calculate accurate IC₅₀ values and reduce variability .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., 5-Chloroisoquinolin-8-amine) to identify structure-activity trends .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerases) or receptors .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
8-methylisoquinolin-5-amine |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,11H2,1H3 |
InChI Key |
GXJLBHNXSRFLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)N |
Origin of Product |
United States |
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